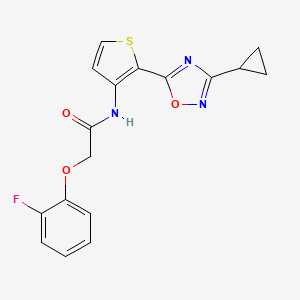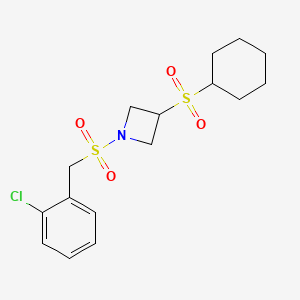
1-((2-Chlorobenzyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((2-Chlorobenzyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms. Attached to this ring are two sulfonyl groups, one of which is attached to a 2-chlorobenzyl group and the other to a cyclohexyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring provides a rigid structure, while the sulfonyl groups, 2-chlorobenzyl group, and cyclohexyl group would add complexity to the molecule’s shape .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azetidine ring and the sulfonyl groups. The sulfonyl groups could potentially undergo substitution reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity would be influenced by the polar sulfonyl groups and the nonpolar cyclohexyl group .科学的研究の応用
Synthesis and Ring Expansion
A significant application of azetidine derivatives involves the synthesis of functionalized pyrrolidines through ring expansion of 2-(α-hydroxyalkyl)azetidines. This process, which can involve various chloro or methanesulfonyloxyalkyl azetidines, leverages rearrangement into 3-(chloro or methanesulfonyloxy)pyrrolidines, facilitating nucleophile incorporation at specific positions. This method underscores the utility of azetidine derivatives in generating complex cyclic structures, pivotal in medicinal chemistry and drug design (Durrat et al., 2008).
Antagonists of the P2Y12 Receptor
Azetidine derivatives have been explored as potent antagonists of the P2Y12 receptor, a critical target in antithrombotic therapy. The modification of azetidine structures, including the introduction of benzyl sulfonamides, has shown to significantly enhance the potency of these compounds, demonstrating the therapeutic potential of azetidine derivatives in managing thrombotic disorders. This research illustrates the application of azetidine chemistry in developing new pharmacological agents (Bach et al., 2013).
Gold(I)-Catalyzed Synthesis
The gold(I)-catalyzed synthesis of 2,5-disubstituted pyrroles from N-sulfonyl-2-(1-ethoxypropargyl)azetidines represents another application area. This process showcases the versatility of azetidine derivatives in organic synthesis, enabling the construction of complex heterocyclic systems. Such methodologies are vital for synthesizing biologically active molecules and developing new materials (Pertschi et al., 2017).
Polymerization Processes
Azetidine compounds have been used in polymerization processes, illustrating their application in materials science. The anionic ring-opening polymerization of N-sulfonylazetidines, for example, produces poly(N-sulfonylazetidine)s, which are potential precursors to valuable polyimines. This research demonstrates the potential of azetidine derivatives in creating new polymeric materials with unique properties (Reisman et al., 2020).
将来の方向性
特性
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-3-cyclohexylsulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4S2/c17-16-9-5-4-6-13(16)12-23(19,20)18-10-15(11-18)24(21,22)14-7-2-1-3-8-14/h4-6,9,14-15H,1-3,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIHFDFXNWNIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Chlorobenzyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
![Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B2828496.png)
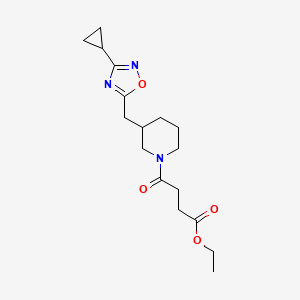


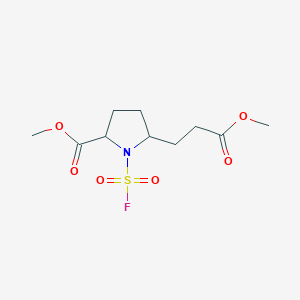
![N-(2-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2828504.png)
![N-[1,3-benzodioxol-5-yl(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2828506.png)
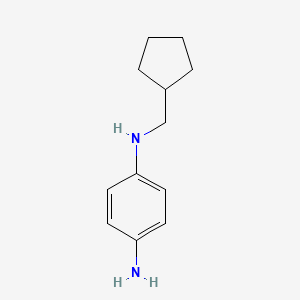
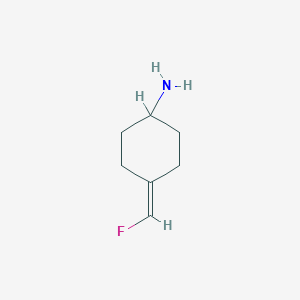
![N-(2-(diethylamino)ethyl)-2,5-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2828511.png)
![Methyl 2-amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2828512.png)
![Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2828514.png)
